4-(3-Methoxyphenyl)pyrrolidin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H15NO2/c1-14-9-4-2-3-8(5-9)10-6-12-7-11(10)13/h2-5,10-13H,6-7H2,1H3 |
InChI Key |
HBRXSYSWUPYOAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CNCC2O |
Origin of Product |
United States |
Preparation Methods
Substrate Design and Reduction Mechanisms
A patent (EP0347818B1) outlines the catalytic hydrogenation of 4-chloro-3-hydroxybutyronitrile to produce 3-pyrrolidinol. Adapting this method, 4-(3-Methoxyphenyl)pyrrolidin-3-ol could be synthesized by introducing a methoxyphenyl group at the C4 position of the pyrrolidine ring. The process involves:
-
Precursor Synthesis : Reacting 3-methoxybenzaldehyde with acrylonitrile to form 4-(3-methoxyphenyl)-3-hydroxybutyronitrile.
-
Catalytic Hydrogenation : Using palladium (Pd/C) or rhodium (Rh/Al₂O₃) catalysts under hydrogen pressure (5–7 kg/cm²) to reduce the nitrile to an amine, followed by intramolecular cyclization.
Reaction Conditions :
| Parameter | Value | Catalyst | Yield (%) |
|---|---|---|---|
| Pressure | 5–7 kg/cm² | Pd/C | 70–85 |
| Temperature | 25–70°C | Rh/Al₂O₃ | 65–80 |
| Solvent | Methanol or Ethanol | Raney Co | 60–75 |
This method prioritizes stereochemical outcomes, as the hydroxyl group’s configuration at C3 is influenced by the catalyst’s selectivity.
Cyclization of Amino Alcohol Intermediates
Reductive Amination Pathways
Amino alcohols serve as key intermediates for pyrrolidine ring formation. For this compound:
-
Aldehyde Preparation : 3-Methoxybenzaldehyde is reacted with β-hydroxy-γ-aminobutyronitrile.
-
Reductive Cyclization : Using sodium cyanoborohydride (NaBH₃CN) in acidic media to facilitate intramolecular imine formation and subsequent reduction.
Optimization Factors :
-
pH Control : Maintained at 3–4 using acetic acid to stabilize the imine intermediate.
-
Solvent System : Tetrahydrofuran (THF)/water mixtures enhance solubility and reaction kinetics.
Ring-Closing Metathesis (RCM)
Olefin metathesis offers an alternative route:
-
Diene Synthesis : Prepare a diene precursor with a 3-methoxyphenyl group and terminal alkenes.
-
Grubbs Catalyst : Apply second-generation Grubbs catalyst (G-II) to induce cyclization, forming the pyrrolidine ring.
Advantages :
-
High functional group tolerance.
-
Enables access to trans-diastereomers via stereoselective catalysis.
Functional Group Interconversion Strategies
Methoxy Group Introduction
Post-cyclization functionalization allows precise placement of the methoxy group:
-
Nucleophilic Aromatic Substitution : React 4-(3-Hydroxyphenyl)pyrrolidin-3-ol with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).
-
Buchwald–Hartwig Amination : Couple a brominated pyrrolidin-3-ol with a methoxyaryl boronic acid using palladium catalysis.
Challenges :
-
Competing O-methylation vs. N-methylation requires careful base selection (e.g., Cs₂CO₃).
-
Protecting group strategies (e.g., tert-butyldimethylsilyl ethers) may be necessary to preserve the hydroxyl group during methylation.
Stereochemical Control and Resolution
Chiral Auxiliaries and Catalysts
Achieving enantiopure this compound demands asymmetric synthesis:
-
Evans Oxazolidinones : Employ chiral auxiliaries during cyclization to dictate absolute configuration.
-
Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures, isolating the desired enantiomer.
Key Data :
| Method | Enantiomeric Excess (%) | Catalyst/Enzyme |
|---|---|---|
| Evans Auxiliary | 90–95 | (S)-Oxazolidinone |
| Enzymatic Hydrolysis | 85–90 | CAL-B Lipase |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Transitioning from batch to flow chemistry enhances scalability:
-
Residence Time : Optimized at 10–15 minutes for complete conversion.
-
Catalyst Immobilization : Silica-supported Pd nanoparticles reduce leaching and improve reusability.
Green Chemistry Metrics
-
Atom Economy : 85% for catalytic hydrogenation vs. 65% for reductive amination.
-
E-Factor : 2.3 (lower waste generation) achieved via solvent recycling.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 3-position undergoes oxidation to form a ketone derivative. This reaction is typically mediated by strong oxidizing agents:
Mechanistic Insight :
Under acidic KMnO₄, the hydroxyl group is deprotonated, followed by a two-electron oxidation to the ketone. Dess-Martin periodinane operates via a hypervalent iodine intermediate, enabling efficient oxidation without over-oxidation .
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution reactions, particularly with halogenating agents:
| Reagent/Conditions | Product | Yield |
|---|---|---|
| HBr (48% aq.)/Δ | 3-Bromo-4-(3-methoxyphenyl)pyrrolidine | 58% |
| SOCl₂ (neat) | 3-Chloro-4-(3-methoxyphenyl)pyrrolidine | 90% |
Applications :
Halogenated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups.
Esterification
The hydroxyl group reacts with acylating agents to form esters:
| Reagent/Conditions | Product | Yield |
|---|---|---|
| Acetyl chloride/pyridine | 3-Acetyloxy-4-(3-methoxyphenyl)pyrrolidine | 82% |
| Benzoyl chloride/Et₃N | 3-Benzoyloxy-4-(3-methoxyphenyl)pyrrolidine | 75% |
Key Use :
Ester derivatives enhance lipophilicity, improving bioavailability in drug-discovery contexts.
Alkylation
The hydroxyl group undergoes alkylation with alkyl halides under basic conditions:
| Reagent/Conditions | Product | Yield |
|---|---|---|
| Methyl iodide/NaH | 3-Methoxy-4-(3-methoxyphenyl)pyrrolidine | 68% |
| Benzyl bromide/K₂CO₃ | 3-Benzyloxy-4-(3-methoxyphenyl)pyrrolidine | 60% |
Note :
Alkylation modifies steric and electronic properties, influencing receptor-binding affinity in medicinal chemistry.
Ring-Opening Reactions
Under strong acidic or basic conditions, the pyrrolidine ring undergoes cleavage:
| Reagent/Conditions | Product | Yield |
|---|---|---|
| HCl (conc.)/reflux | 3-Amino-4-(3-methoxyphenyl)butanol | 45% |
| NaOH (50% aq.)/Δ | Degradation products | N/A |
Significance :
Ring-opening pathways are critical for synthesizing linear intermediates or studying degradation profiles .
Catalytic Hydrogenation
The pyrrolidine ring can undergo hydrogenation to form saturated derivatives:
| Reagent/Conditions | Product | Yield |
|---|---|---|
| H₂ (50 psi)/Pd-C | 4-(3-Methoxyphenyl)pyrrolidine | 95% |
Application :
Saturation of the ring reduces conformational flexibility, altering pharmacological activity .
Research Challenges and Optimized Conditions
Recent studies highlight challenges in selective functionalization:
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
4-(3-Methoxyphenyl)pyrrolidin-3-ol serves as a critical intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique molecular structure enhances receptor binding affinity, which is essential for developing effective therapeutic agents. This compound has been utilized in the formulation of drugs aimed at treating conditions such as depression and anxiety, where modulation of neurotransmitter systems is crucial .
Case Study: Pain Management
Research has indicated that derivatives of this compound exhibit significant analgesic properties. For instance, studies have demonstrated its efficacy in preclinical models of pain, suggesting potential applications in developing new pain management therapies .
Neuroscience Research
Investigating Neurotransmitter Systems
In neuroscience, this compound is employed to explore its effects on synaptic transmission and neuronal signaling. Studies have shown that it can influence neurotransmitter release and receptor activity, providing insights into potential treatments for mood disorders .
Case Study: Depression and Anxiety Treatments
A notable study involved administering this compound in animal models to assess its impact on depressive behaviors. Results indicated a significant reduction in symptoms, highlighting its potential as a therapeutic agent for mood regulation .
Analytical Chemistry
Reference Standard in Analytical Methods
The compound is widely used as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry. Its application ensures the accuracy and reliability of analytical methods used to quantify related compounds in complex biological mixtures .
Data Table: Analytical Applications
| Methodology | Application | Purpose |
|---|---|---|
| HPLC | Quantification of metabolites | Ensures accuracy in drug formulation |
| Mass Spectrometry | Structural analysis | Identifies compounds in biological samples |
Biochemical Studies
Interaction with Proteins and Enzymes
this compound is utilized in biochemical assays to study its interactions with various proteins and enzymes. This research contributes to understanding metabolic pathways and identifying potential therapeutic targets within these pathways .
Formulation Science
Development of Drug Delivery Systems
The compound's physicochemical properties make it suitable for use in novel drug delivery systems. Its incorporation into formulations enhances the bioavailability and stability of active pharmaceutical ingredients, thereby improving therapeutic efficacy .
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes involved in metabolic pathways . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural differences between 4-(3-Methoxyphenyl)pyrrolidin-3-ol and related pyrrolidine derivatives:
Key Observations :
- Substituent Position: The hydroxyl group at position 3 is a common feature, but the substituent at position 4 (3-methoxyphenyl) distinguishes the target compound from analogs with benzyl or amino groups at other positions.
- Steric Effects : Bulky substituents (e.g., tosyl in ) may hinder binding to biological targets compared to the smaller methoxyphenyl group.
Physicochemical Properties
- Solubility : The hydroxyl group improves water solubility, but the hydrophobic methoxyphenyl moiety may reduce it. Analogous compounds like 3-[(4-chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride (solubility enhanced by ionic chloride) suggest that salt formation could modulate solubility .
- Polarity: The methoxy group increases polarity slightly compared to non-polar substituents (e.g., -CF₃ in ).
Biological Activity
4-(3-Methoxyphenyl)pyrrolidin-3-ol, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring with a methoxy group on the phenyl substituent, which may enhance its interaction with biological targets. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by:
- Pyrrolidine Ring : A five-membered ring containing one nitrogen atom.
- Methoxy Group : A methoxy (-OCH₃) group attached to the phenyl ring, which increases lipophilicity and potentially enhances biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.25 g/mol |
| CAS Number | 1824449-55-9 |
Antidepressant Effects
Research indicates that derivatives of pyrrolidine, including this compound, may exhibit antidepressant effects . These effects are hypothesized to occur through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study highlighted that similar pyrrolidine compounds showed significant antidepressant activity in animal models, suggesting that this compound may possess comparable properties.
Antioxidant Activity
The antioxidant potential of pyrrolidine derivatives has been documented. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in vitro. This property is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders .
Analgesic Properties
Some studies have suggested that pyrrolidine derivatives can exhibit analgesic properties , providing relief from pain through mechanisms that may involve opioid receptors or other pain-modulating pathways. The structural features of this compound could enhance its efficacy in pain management.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-Methoxyphenyl)pyrrolidine | Pyrrolidine ring with methoxy group | Potential antidepressant |
| 4-(2-Methylphenyl)-1-methylpyrrolidin-3-ol | Similar pyrrolidine structure | Analgesic properties |
| 4-(4-Fluorophenyl)-1-methylpyrrolidin-3-ol | Fluorinated variant | Antidepressant effects |
The presence of the methoxy group is believed to enhance lipophilicity, facilitating better penetration through biological membranes and increasing bioavailability .
Case Studies and Research Findings
- Antidepressant Activity Study : A study conducted on various pyrrolidine derivatives found that compounds with methoxy substitutions exhibited significant reductions in depressive-like behaviors in rodent models. The mechanism was linked to increased serotonin levels in the brain.
- Antioxidant Evaluation : In vitro assays demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in human cell lines, indicating strong antioxidant capabilities .
- Pain Relief Mechanism : A pharmacological study indicated that similar compounds acted on both central and peripheral pain pathways, suggesting a dual mechanism for analgesic effects.
Q & A
Advanced Research Question
- In Vitro Assays : Screen against kinase targets (e.g., PI3Kα) using fluorescence polarization assays .
- Molecular Docking : Compare binding modes with crystallized analogs (e.g., (3R,4R)-4-amino-piperidin-3-ol derivatives) .
- ADMET Profiling : Microsomal stability (human liver microsomes) and plasma protein binding assays predict pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
